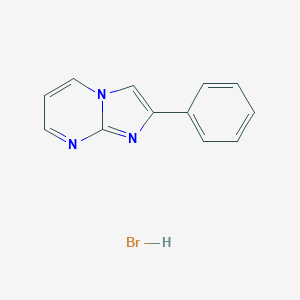

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide

Description

Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide is a heterocyclic compound featuring a fused imidazole-pyrimidine core with a phenyl substituent at the 2-position, stabilized as a hydrobromide salt. This structural motif is significant in medicinal chemistry due to its pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The monohydrobromide form enhances solubility and bioavailability, making it advantageous for drug formulation.

Synthetic routes for such derivatives often employ cyclocondensation of 2-aminopyrimidine with α-bromoacetophenones under green conditions (e.g., glycerol with ultrasound irradiation), achieving high yields (83–95%) and reduced toxicity compared to traditional methods .

Properties

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.BrH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXHPLVWTLWNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166298 | |

| Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-36-0 | |

| Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde and a source of bromine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyrimidine core. The final product is obtained by the addition of hydrobromic acid to form the monohydrobromide salt .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo(1,2-a)pyrimidines can be synthesized through various methods, including multicomponent reactions and cyclization techniques. These synthetic strategies allow for the functionalization of the compound at different positions, enhancing its reactivity and biological potential. For instance, the synthesis of imidazo[1,2-a]pyrimidines often involves the condensation of 2-aminopyrimidines with suitable electrophiles under controlled conditions to yield derivatives with specific substituents that influence their pharmacological properties .

Anticancer Activity

Recent studies have indicated that imidazo(1,2-a)pyrimidine derivatives exhibit promising anticancer properties. For example, compounds derived from this scaffold have been shown to generate singlet oxygen upon irradiation, making them suitable candidates for photodynamic therapy against cancer cells. These compounds demonstrate low cytotoxicity in the absence of light but effectively kill cancer cells upon exposure to light due to their ability to produce reactive oxygen species .

Neuroprotective Effects

Research has demonstrated that certain derivatives of imidazo(1,2-a)pyrimidine can act as selective ligands for peripheral benzodiazepine receptors (PBRs), which are implicated in neuroactive steroid synthesis. These compounds have shown anxiolytic and anticonvulsant effects in preclinical models, suggesting their potential use in treating neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial activity of imidazo(1,2-a)pyrimidine derivatives has also been explored. Some studies report that these compounds exhibit significant activity against various bacterial strains, indicating their potential as new antimicrobial agents .

Case Studies

Secondary Applications

In addition to their primary biological activities, imidazo(1,2-a)pyrimidines have been investigated for secondary applications such as corrosion inhibition and as fluorescent probes for imaging in biological systems. Their unique chemical structure allows them to interact with metal ions and other substrates effectively, providing utility in material science and bioimaging applications .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridines vs. Imidazo[1,2-a]pyrimidines

- Mechanistic Differences: Despite structural similarity (pyridine vs. pyrimidine ring), imidazo[1,2-a]pyrimidines exhibit distinct biological mechanisms. For instance, replacing the pyridine CH group with a nitrogen atom (pyrimidine) alters interactions with cellular targets, as shown in chemogenomic assays using Saccharomyces cerevisiae .

- Antimicrobial Potency: Imidazo[1,2-a]pyrimidine derivatives demonstrate moderate activity against S. aureus, E. coli, and B. subtilis (MIC: 25–50 µg/mL), whereas halogenated imidazo[1,2-a]pyridines (e.g., 6-bromo-7-methyl-2-phenyl derivatives) show enhanced potency against P. aeruginosa (MIC < 10 µg/mL) .

Antitubercular Activity

- Imidazo[1,2-a]pyridines lacking additional nitrogen substitutions (e.g., imidazo[1,2-a]pyridine-3-carboxylates) exhibit superior antitubercular activity (MIC: 0.5–2 µM) compared to imidazo[1,2-a]pyrimidines (MIC: 1–9 µM) .

Physicochemical Properties

Fluorescence Behavior

Solubility and Stability

- The hydrobromide salt form of 2-phenylimidazo[1,2-a]pyrimidine improves aqueous solubility relative to non-salt analogs. Stability studies under alkaline conditions reveal resistance to Dimroth rearrangement, unlike nitro-substituted imidazo[1,2-a]pyridines, which undergo pH-dependent structural changes .

Data Tables

Key Research Findings

Mechanistic Divergence : A single-atom substitution (N in pyrimidine vs. CH in pyridine) drastically alters cellular targeting, as observed in yeast models .

Anticancer Potential: Imidazo[1,2-a]pyrimidine Schiff base derivatives inhibit SARS-CoV-2 protease (IC₅₀: 15–30 µM) and exhibit low cytotoxicity (CC₅₀ > 100 µM) in human cell lines .

Fluorescence Applications : Hydroxymethyl-substituted derivatives serve as fluorescent probes, with intensity modulated by substituent electronic effects .

Biological Activity

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H11BrN4

- Molecular Weight : 276.14 g/mol

- Structure : The compound features a fused imidazo and pyrimidine ring system, which is crucial for its biological interactions.

Solubility and Stability

The presence of the bromine atom in the monohydrobromide form enhances the compound's solubility in various solvents, making it suitable for biological assays and medicinal chemistry applications.

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting enzymes involved in cell wall synthesis.

- Antiviral Properties : Recent studies indicated potential as an antiviral agent against SARS-CoV-2, with promising binding affinities to viral proteins .

- Anticancer Effects : In vitro studies demonstrated significant cytotoxicity against cancer cell lines such as MCF-7, suggesting potential as an anticancer drug .

The mechanisms underlying the biological activity of imidazo(1,2-a)pyrimidine involve:

- Enzyme Inhibition : The compound interacts with specific enzymes critical for bacterial survival and viral replication.

- Receptor Modulation : It modulates the activity of various receptors, including peripheral benzodiazepine receptors (PBRs), enhancing GABAergic signaling in neuronal systems .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |

| Antiviral | SARS-CoV-2 | 7.3 | |

| Anticancer | MCF-7 | 8.5 | |

| GABA Receptor Modulation | Xenopus oocytes | N/A |

Case Study: Anticancer Activity

A study conducted by Farag et al. (2022) investigated the anticancer properties of various imidazo(1,2-a)pyrimidine derivatives. Among these compounds, several exhibited IC50 values below 10 µM against MCF-7 cells, highlighting their potential as effective chemotherapeutic agents. Furthermore, these compounds demonstrated low cytotoxicity towards normal human lung fibroblasts, indicating a favorable therapeutic index .

Case Study: Antiviral Potential Against SARS-CoV-2

In a computational study focusing on imidazo[1,2-a]pyrimidine derivatives, researchers found that certain compounds displayed strong binding affinities to the spike protein of SARS-CoV-2. These findings suggest that these derivatives may serve as effective entrance inhibitors to prevent viral infection in human cells .

Q & A

Basic: What are the most reliable synthetic routes for preparing imidazo(1,2-a)pyrimidine derivatives, and how do reaction conditions influence yield?

The primary synthesis involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or keto-esters) under acidic or thermal conditions . For example, Kochergin et al. demonstrated two routes using 2-aminopyrimidine:

- Route 1 : Reacting with ethylene halohydrin (Br/Cl) followed by thionyl chloride.

- Route 2 : Using 1,2-dibromoethane and subsequent treatment with NaOH/HBr .

Yields depend on catalyst choice (e.g., DMF in one-pot Biginelli syntheses enhances efficiency to >85% ) and solvent polarity. Microwave-assisted methods reduce reaction times but require precise temperature control.

Advanced: How can computational modeling resolve structural ambiguities in imidazo(1,2-a)pyrimidine derivatives?

Density Functional Theory (DFT) and Hirshfeld surface analysis are critical for elucidating tautomerism and intermolecular interactions. For instance, Dylong et al. used X-ray crystallography paired with DFT to confirm the dominance of the N-methyl tautomer in imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives . Molecular docking further predicts binding affinities to biological targets (e.g., PDE10A inhibitors) .

Basic: What spectroscopic techniques are essential for characterizing imidazo(1,2-a)pyrimidine derivatives?

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms ring saturation .

- FT-IR : Detects functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks for monohydrobromide salts) .

- Elemental Analysis : Ensures purity (>98% for pharmacological studies) .

Advanced: What strategies optimize regioselectivity in multi-component imidazo(1,2-a)pyrimidine syntheses?

Regioselectivity is controlled by:

- Pre-functionalized building blocks : E.g., 4-hydroxy-6-methylpyran-2-one directs cyclization to the 3-position .

- Catalytic systems : Protic acids (H₂SO₄) favor pyrimidine ring closure, while Lewis acids (ZnCl₂) stabilize intermediates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack kinetics .

Basic: How are imidazo(1,2-a)pyrimidine derivatives evaluated for biological activity?

Standard protocols include:

- In vitro assays : Antimicrobial (MIC against S. aureus), anticancer (IC₅₀ via MTT assay), and enzyme inhibition (e.g., PDE10A IC₅₀ = 0.8 nM ).

- QSAR modeling : Correlates substituent electronic properties (Hammett σ) with activity .

- ADMET profiling : Solubility (LogP < 3) and metabolic stability (CYP450 inhibition screening) .

Advanced: How do structural modifications at the 2-phenyl position alter pharmacological properties?

- Electron-withdrawing groups (NO₂, Br): Enhance binding to hydrophobic enzyme pockets (e.g., 6-bromo-2-(4-nitrophenyl) derivatives show 10-fold higher PDE10A inhibition ).

- Hydrogen-bond donors (OH, NH₂): Improve solubility but may reduce blood-brain barrier penetration .

- Steric bulk : Bulky substituents (e.g., homopiperazine) reduce cytotoxicity in normal cells while retaining antimicrobial potency .

Basic: What are common pitfalls in analyzing imidazo(1,2-a)pyrimidine crystallography data?

- Disorder in aromatic rings : Mitigated by low-temperature (100 K) data collection .

- Polymorphism : Solvent choice (e.g., EtOH vs. MeCN) influences crystal packing .

- Hydrogen bonding networks : Overlooked weak interactions (C–H⋯π) can mislead stability assessments .

Advanced: How can contradictory biological data between similar derivatives be reconciled?

Case study: Jismy et al. observed trifluoromethylated analogs with identical structures showing divergent antimicrobial activity. Resolution involved:

- Metabolite profiling : Identifying active metabolites via LC-MS .

- Target engagement assays : Confirming off-target effects (e.g., RNA polymerase inhibition) .

- Crystallographic comparisons : Subtle conformational changes in the imidazo ring alter binding modes .

Basic: What safety protocols are critical when handling imidazo(1,2-a)pyrimidine hydrobromide salts?

- Ventilation : Fume hoods for bromide vapor control .

- Waste disposal : Separate halogenated waste for incineration .

- PPE : Nitrile gloves and goggles to prevent skin/eye irritation .

Advanced: What emerging methodologies integrate AI into imidazo(1,2-a)pyrimidine research?

- Predictive synthesis : Machine learning models (e.g., COMSOL Multiphysics) optimize reaction parameters (temperature, catalyst loading) .

- Automated high-throughput screening : AI-driven platforms identify novel derivatives with >90% docking score accuracy .

- Crystallography automation : AI algorithms resolve phase problems in XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.